

Application Notes and Protocols for Methylamino-PEG2-Boc in Drug Discovery

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Compound of Interest

Compound Name: Methylamino-PEG2-Boc

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **Methylamino-PEG2-Boc**, a bifunctional linker, in the rapidly advancing field of targeted protein degradation. Primarily employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this linker facilitates the assembly of molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

Introduction to Methylamino-PEG2-Boc

Methylamino-PEG2-Boc is a short-chain polyethylene glycol (PEG) linker featuring a methylamino group at one terminus and a Boc-protected amine at the other. This heterobifunctional nature is crucial for its role in the modular synthesis of PROTACs. The PEG component enhances the solubility and can influence the cell permeability of the final PROTAC molecule, while the terminal functional groups allow for sequential conjugation to a target protein ligand and an E3 ubiquitin ligase ligand.^{[1][2][3]}

PROTACs are revolutionary molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.^[4] The linker connecting the two ligands is a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately impacting the efficiency of protein degradation.^{[5][6]}

Key Applications in Drug Discovery

The primary application of **Methylamino-PEG2-Boc** is in the construction of PROTACs for targeted protein degradation. PROTACs with short PEG linkers have been successfully developed to target a range of proteins implicated in various diseases, including cancer. Two prominent examples are the targeting of Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4).

Targeting Bruton's Tyrosine Kinase (BTK)

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in B-cell malignancies like chronic lymphocytic leukemia (CLL).^{[7][8]} PROTACs designed to degrade BTK offer a promising therapeutic strategy, potentially overcoming resistance mechanisms associated with traditional inhibitors.^{[7][8]} The use of a short PEG linker, such as the one derived from **Methylamino-PEG2-Boc**, can be critical in optimizing the geometry of the ternary complex for efficient BTK degradation.^{[4][5]}

Targeting Bromodomain-containing Protein 4 (BRD4)

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that act as epigenetic readers, regulating the transcription of key oncogenes like c-MYC.^{[9][10]} Degradation of BRD4 via PROTACs has shown potent anti-cancer activity in various models.^{[10][11][12]} The linker length and composition are crucial for achieving high degradation efficiency and favorable physicochemical properties in BRD4-targeting PROTACs.^{[1][5]}

Physicochemical Properties of PROTACs with PEG Linkers

The incorporation of a PEG linker, such as the one from **Methylamino-PEG2-Boc**, significantly influences the physicochemical properties of the resulting PROTAC. These properties are critical for the drug-likeness and overall efficacy of the molecule.

Property	Influence of PEG Linker	Reference
Solubility	The hydrophilic nature of the PEG chain generally increases the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.	[1][2]
Cell Permeability	The effect on cell permeability is complex. While increased hydrophilicity can reduce passive diffusion, the flexibility of the PEG linker may allow the PROTAC to adopt a conformation that shields polar groups, facilitating cell entry.	[1][2]
Oral Bioavailability	Achieving oral bioavailability with PROTACs is challenging. The physicochemical properties imparted by the linker, such as the number of hydrogen bond donors and acceptors and the topological polar surface area (TPSA), are critical determinants.	[13]

Experimental Protocols

The synthesis of a PROTAC using **Methylamino-PEG2-Boc** typically involves two key chemical transformations: the deprotection of the Boc group to reveal a free amine, followed by an amide bond formation to connect the linker to one of the ligands. The order of these steps can be varied depending on the overall synthetic strategy.

Protocol 1: Boc Deprotection of Methylamino-PEG2-Boc

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine, which can then be coupled to a carboxylic acid-functionalized ligand.

Materials:

- **Methylamino-PEG2-Boc**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- Dissolve **Methylamino-PEG2-Boc** in DCM (e.g., 0.1 M concentration).
- Add TFA (typically 4-5 equivalents) to the solution at room temperature.
- Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
- Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, Methylamino-PEG2-amine.

Protocol 2: Amide Coupling of Deprotected Linker with a Carboxylic Acid-Functionalized Ligand

This protocol outlines the formation of an amide bond between the free amine of the deprotected linker and a carboxylic acid group on either the target protein ligand or the E3 ligase ligand.

Materials:

- Methylamino-PEG2-amine (from Protocol 1)
- Carboxylic acid-functionalized ligand (e.g., a BTK or BRD4 inhibitor derivative)
- Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
- Anhydrous N,N-Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)
- Standard glassware for organic synthesis
- Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

- Dissolve the carboxylic acid-functionalized ligand (1 equivalent) in anhydrous DMF.
- Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents) to the solution.
- Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
- Add a solution of Methylamino-PEG2-amine (1.2 equivalents) in anhydrous DMF to the reaction mixture.
- Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

- Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution.
- Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC conjugate.

Characterization: The structure and purity of the synthesized PROTAC should be confirmed by analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Representative Quantitative Data

The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein. The following tables summarize representative data for BTK and BRD4 PROTACs with short PEG linkers. Note that the specific values can vary depending on the cell line, treatment time, and the specific ligands used.

Table 1: Representative Degradation Data for BTK-Targeting PROTACs with Short PEG Linkers

PROTAC Compound	Linker Length (atoms)	Cell Line	DC50 (nM)	Dmax (%)	Reference
Compound A	~10 (PEG2-based)	Ramos	5	>90	[5]
Compound B	~13 (PEG3-based)	TMD8	10	>95	[4]
Compound C	~16 (PEG4-based)	MOLM-14	8	>90	[14]

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation percentage.

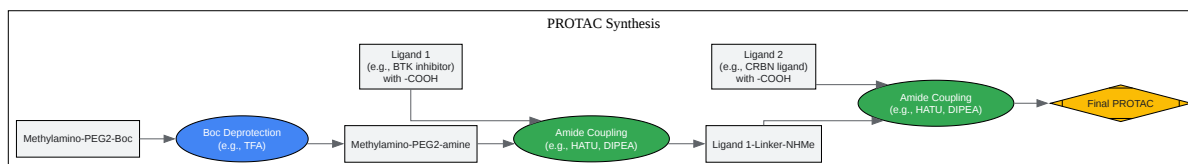
Table 2: Representative Degradation Data for BRD4-Targeting PROTACs with Short PEG Linkers

PROTAC Compound	Linker Length (atoms)	Cell Line	DC50 (nM)	Dmax (%)	Reference
Compound X	~12 (PEG2/3-based)	H661	<500	>90	[5]
Compound Y	~15 (PEG4-based)	MV4-11	1.5	>95	[12]
Compound Z	~18 (PEG5-based)	22Rv1	0.8	>99	[12]

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation percentage.

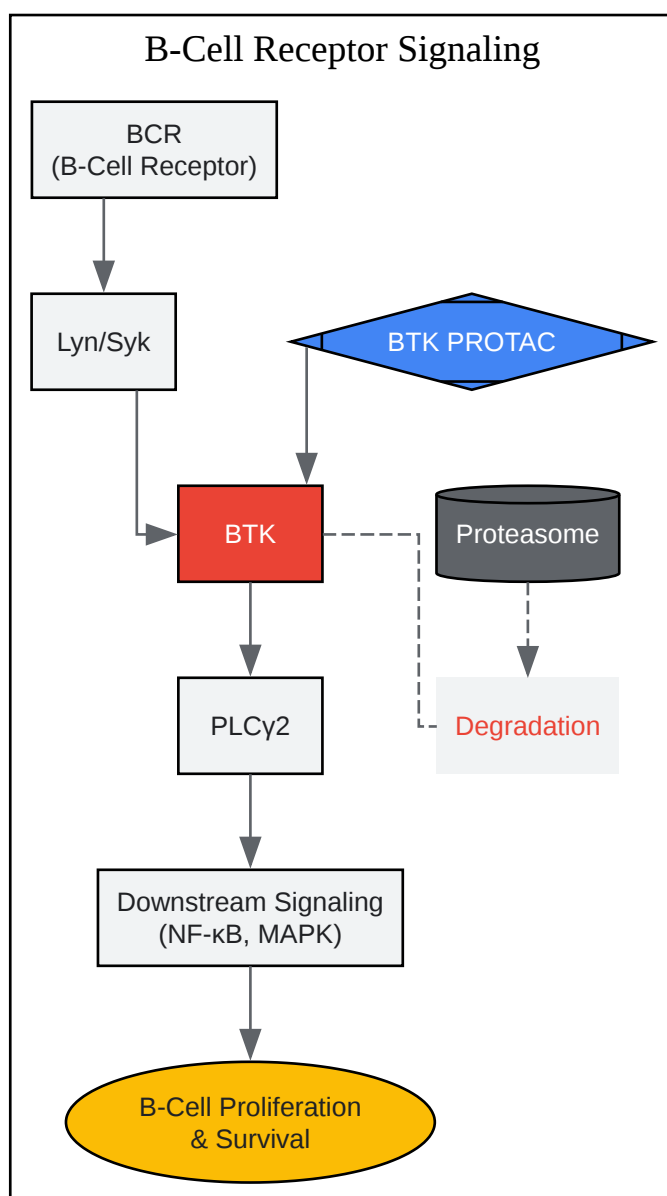
Visualizing the Mechanism of Action

The following diagrams illustrate the general workflow for PROTAC synthesis and the signaling pathways affected by BTK and BRD4 degradation.



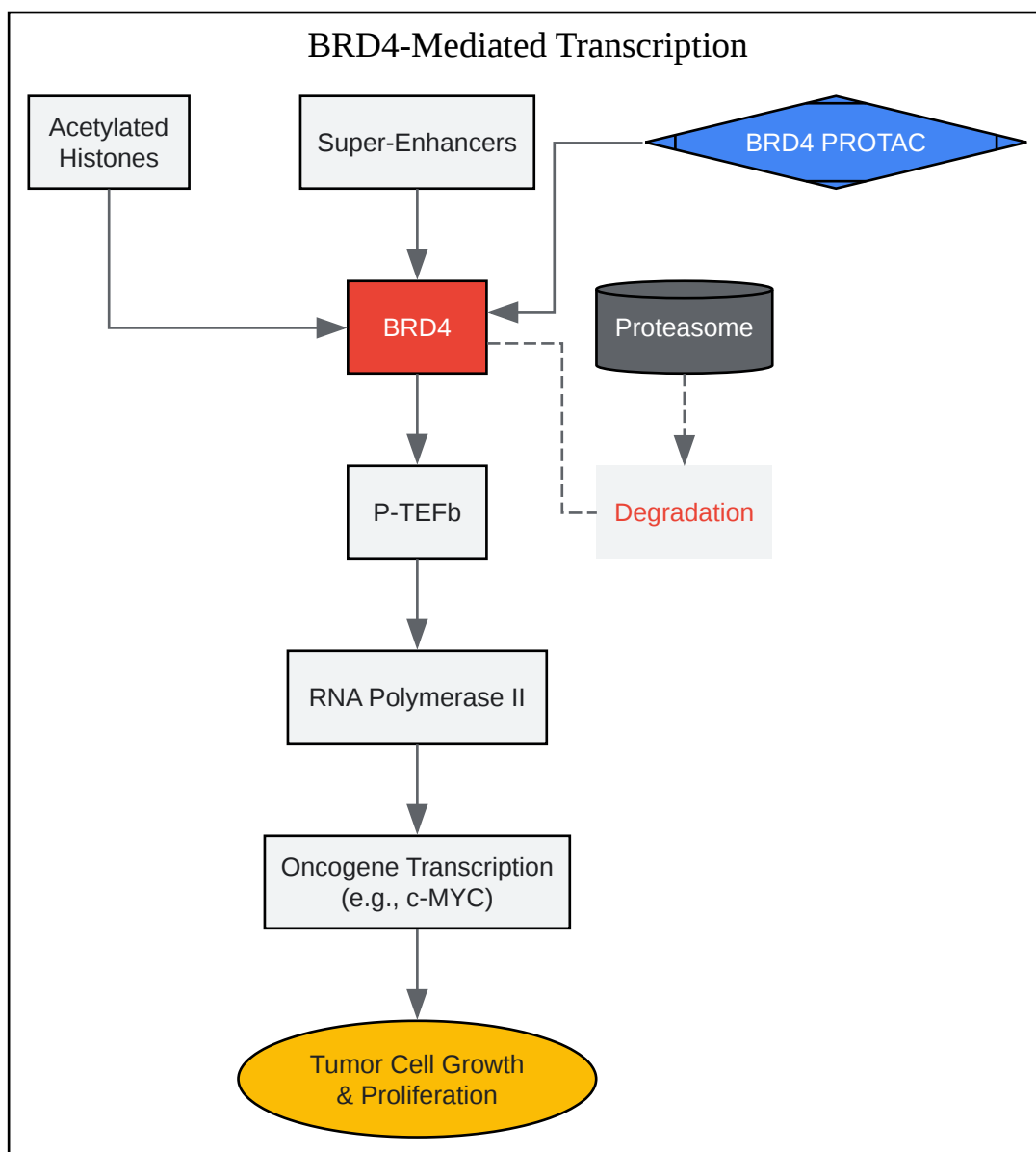
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General workflow for PROTAC synthesis.



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Targeted degradation of BTK by a PROTAC disrupts BCR signaling.



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Targeted degradation of BRD4 by a PROTAC inhibits oncogene transcription.

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